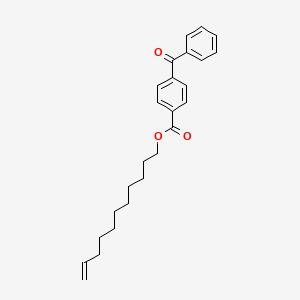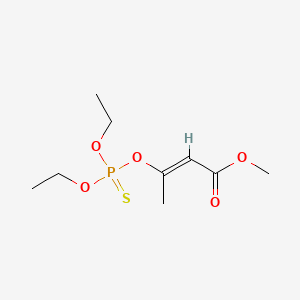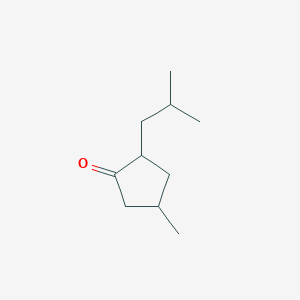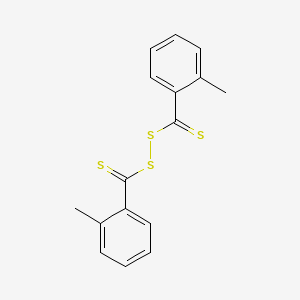
(2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate is an organosulfur compound characterized by the presence of two 2-methylbenzenecarbodithioate groups linked via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate typically involves the reaction of 2-methylbenzenecarbodithioic acid with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with thiol-containing biomolecules, affecting their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, including its antioxidant properties.
Comparison with Similar Compounds
2-Mercaptoethanol: Known for its use in reducing disulfide bonds in proteins.
Thiodiglycol: Used in the synthesis of various sulfur-containing compounds.
Dithiothreitol: Commonly used as a reducing agent in biochemical applications.
Uniqueness: (2-Methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate is unique due to its dual 2-methylbenzenecarbodithioate groups linked via a sulfanyl bridge, which imparts distinct chemical properties and reactivity compared to other sulfur-containing compounds. Its ability to form stable disulfide bonds and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
54254-89-6 |
|---|---|
Molecular Formula |
C16H14S4 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
(2-methylbenzenecarbothioyl)sulfanyl 2-methylbenzenecarbodithioate |
InChI |
InChI=1S/C16H14S4/c1-11-7-3-5-9-13(11)15(17)19-20-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI Key |
GWZTXIMLZYGDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=S)SSC(=S)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


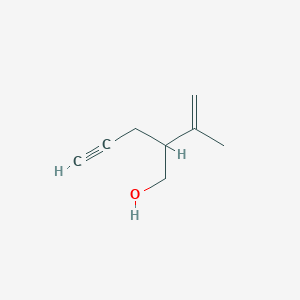


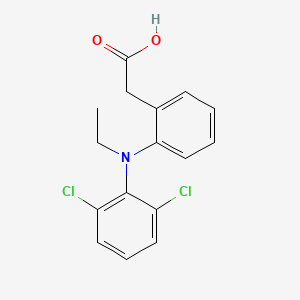


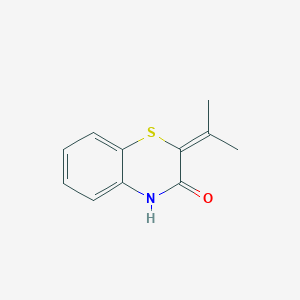
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)

